molecular formula C26H44Cl2N2O B14475594 Hexadecanamide, N-(4-(bis(2-chloroethyl)amino)phenyl)- CAS No. 67497-49-8

Hexadecanamide, N-(4-(bis(2-chloroethyl)amino)phenyl)-

Cat. No.: B14475594
CAS No.: 67497-49-8
M. Wt: 471.5 g/mol
InChI Key: LQFXMYHEOHIQGL-UHFFFAOYSA-N
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Description

Hexadecanamide, N-(4-(bis(2-chloroethyl)amino)phenyl)-, is a synthetic compound that belongs to the class of nitrogen mustards It is structurally characterized by a hexadecanamide backbone with a phenyl group substituted with bis(2-chloroethyl)amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexadecanamide, N-(4-(bis(2-chloroethyl)amino)phenyl)-, typically involves the reaction of hexadecanamide with 4-(bis(2-chloroethyl)amino)phenyl derivatives. The reaction conditions often require the use of organic solvents and catalysts to facilitate the formation of the desired product. The process may involve multiple steps, including the protection and deprotection of functional groups to ensure the selective formation of the target compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

Hexadecanamide, N-(4-(bis(2-chloroethyl)amino)phenyl)-, undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bis(2-chloroethyl)amino groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can react with the bis(2-chloroethyl)amino groups under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Hexadecanamide, N-(4-(bis(2-chloroethyl)amino)phenyl)-, has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.

    Biology: The compound is investigated for its biological activity, particularly its interactions with cellular components.

    Medicine: Due to its alkylating properties, it is explored as a potential chemotherapeutic agent for treating various cancers.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Hexadecanamide, N-(4-(bis(2-chloroethyl)amino)phenyl)-, involves the alkylation of DNA. The bis(2-chloroethyl)amino groups form covalent bonds with DNA bases, leading to cross-linking and subsequent disruption of DNA replication and transcription. This results in cell cycle arrest and apoptosis, making it effective in targeting rapidly dividing cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Chlorambucil: A chemotherapy drug with a similar bis(2-chloroethyl)amino group, used in the treatment of chronic lymphocytic leukemia.

    Melphalan: Another nitrogen mustard used in cancer therapy, known for its ability to cross-link DNA.

Uniqueness

Hexadecanamide, N-(4-(bis(2-chloroethyl)amino)phenyl)-, is unique due to its specific structural features and potential applications. Its long hexadecanamide chain may impart different pharmacokinetic properties compared to other nitrogen mustards, potentially offering advantages in terms of bioavailability and targeting.

This detailed article provides a comprehensive overview of Hexadecanamide, N-(4-(bis(2-chloroethyl)amino)phenyl)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

67497-49-8

Molecular Formula

C26H44Cl2N2O

Molecular Weight

471.5 g/mol

IUPAC Name

N-[4-[bis(2-chloroethyl)amino]phenyl]hexadecanamide

InChI

InChI=1S/C26H44Cl2N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-26(31)29-24-16-18-25(19-17-24)30(22-20-27)23-21-28/h16-19H,2-15,20-23H2,1H3,(H,29,31)

InChI Key

LQFXMYHEOHIQGL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)N(CCCl)CCCl

Origin of Product

United States

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